“2-Chloro-1-(2,5-dimethoxyphenyl)ethanone” is a compound with the molecular formula C10H11ClO3 . It is a light-yellow crystal and is useful in organic synthesis .
The molecular structure of “2-Chloro-1-(2,5-dimethoxyphenyl)ethanone” can be represented by the linear formula C10H11ClO3 . The InChI code for this compound is 1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 . The canonical SMILES representation is COC1=CC(=C(C=C1)OC)C(=O)CCl .
“2-Chloro-1-(2,5-dimethoxyphenyl)ethanone” is a light-yellow crystal . It has a molecular weight of 214.64 g/mol . The compound has a topological polar surface area of 35.5 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 214.0396719 g/mol .
The compound is synthesized primarily in laboratory settings and has applications in various fields, including medicinal chemistry and organic synthesis. It is categorized under halogenated ketones due to the presence of chlorine in its structure. The compound is also listed under several synonyms, including 1-(2',5'-dimethoxyphenyl)-2-chloroethanone and 2-Chloro-2',5'-dimethoxyacetophenone .
The synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone typically involves the chlorination of 1-(2,5-dimethoxyphenyl)ethanol. The process can be achieved using reagents such as thionyl chloride or phosphorus trichloride. The reaction conditions must be controlled to ensure selective formation of the desired product.
In an industrial setting, large-scale production often employs continuous flow reactors that allow for consistent reaction conditions. Advanced purification techniques are implemented to ensure high purity levels of the final product .
The molecular structure of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone can be described as follows:
The compound exhibits a typical carbonyl (C=O) functional group characteristic of ketones, which plays a crucial role in its reactivity and interactions .
The compound undergoes various chemical reactions, including:
The primary products from these reactions include:
The mechanism of action for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets within biological systems. The chloro group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. The methoxy groups influence its binding affinity and reactivity with enzymes or cellular receptors, potentially leading to observed biological effects such as anti-inflammatory or antimicrobial activities .
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone has several significant applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: